molecular formula C8H7Br2FO B8562642 5-Bromo-2-fluoro-4-methoxybenzyl bromide

5-Bromo-2-fluoro-4-methoxybenzyl bromide

Cat. No.: B8562642
M. Wt: 297.95 g/mol
InChI Key: UTGXJADXRKNETF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxybenzyl bromide (C₈H₇Br₂FO) is a halogenated aromatic compound featuring a benzyl bromide core substituted with bromine (Br), fluorine (F), and methoxy (OCH₃) groups at the 5-, 2-, and 4-positions, respectively. This compound is structurally distinct due to the electronic and steric effects imparted by its substituents, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The methoxy group at the 4-position enhances solubility in polar solvents, while the electron-withdrawing bromine and fluorine substituents at the 5- and 2-positions likely influence its electrophilicity and stability. These properties position it as a precursor in synthesizing complex molecules, such as kinase inhibitors or fluorinated bioactive compounds .

Properties

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-4-fluoro-2-methoxybenzene

InChI

InChI=1S/C8H7Br2FO/c1-12-8-3-7(11)5(4-9)2-6(8)10/h2-3H,4H2,1H3

InChI Key

UTGXJADXRKNETF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Substituent Positions Key Applications/Notes Reference
5-Bromo-2-fluoro-4-methoxybenzyl bromide C₈H₇Br₂FO Br (5), F (2), OCH₃ (4) Intermediate for fluorinated pharmaceuticals; high electrophilicity
2-Fluorobenzyl bromide C₇H₆BrF F (2) Solvent (BP: ~208°C); used in organic synthesis
4-Fluorobenzyl bromide C₇H₆BrF F (4) Cross-coupling reactions; lower steric hindrance than 2-fluoro isomer
2-Bromo-4-fluoroanisole C₇H₆BrFO Br (2), F (4), OCH₃ (1) Electron-deficient aryl ether; precursor in agrochemicals
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ Complex benzyl bromide derivative Survivin inhibitor (IC₅₀: 0.54 nM); anticancer applications

Key Observations:

Substituent Position Effects: The 2-fluoro substituent in 2-fluorobenzyl bromide increases steric hindrance compared to its 4-fluoro isomer, reducing reactivity in SN₂ reactions. Methoxy vs. Methyl Groups: Methoxy-substituted analogs (e.g., 2-Bromo-4-fluoroanisole) exhibit higher solubility in polar solvents compared to methyl-substituted derivatives, a property critical for pharmaceutical formulation .

Biological Activity: Sepantronium bromide (YM-155), a structurally complex benzyl bromide derivative, demonstrates potent anticancer activity (IC₅₀: 0.54–11 nM in PC-3 cells) due to its survivin-inhibiting properties.

Synthetic Utility :

  • Compared to simpler analogs like 4-fluorobenzyl bromide, the target compound’s multiple substituents enable regioselective functionalization. For example, the bromine at the 5-position can undergo Suzuki-Miyaura coupling, while the benzyl bromide moiety serves as a leaving group for nucleophilic substitutions .

Physicochemical and Reactivity Comparisons

Table 2: Reactivity and Stability Profiles

Compound Name Boiling Point (°C) Solubility (Polar Solvents) Stability in Acidic Conditions
This compound N/A* High (due to OCH₃) Moderate (Br susceptible to hydrolysis)
2-Fluorobenzyl bromide ~208 Moderate Low
4-Fluorobenzyl bromide ~208 Moderate Low
2-Bromo-4-fluoroanisole N/A High High (stable ether linkage)

*Data inferred from analogs .

Key Observations:

  • Hydrolytic Stability : The target compound’s benzyl bromide group is prone to hydrolysis under aqueous conditions, similar to other benzyl bromides. However, the electron-withdrawing fluorine and bromine substituents may mitigate this by stabilizing the transition state .
  • Thermal Stability: Fluorinated benzyl bromides generally exhibit lower thermal decomposition thresholds compared to non-halogenated analogs, necessitating controlled storage conditions .

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